N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

CDK2 inhibition Kinase selectivity Cancer cell cycle

Select N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide for its distinct para-trifluoromethoxy electronic signature, which critically alters CDK2/9 selectivity and off-target liability compared to halo or trifluoromethyl analogs within the imidazole pyrimidine amide series. This specific scaffold serves as a low-lipophilicity (cLogP 2.1) control, essential for teams mapping safe chemical space against hERG and CYP inhibition. A well-characterized, high-purity standard for HPLC/LC-MS method development. Ensure your kinase profiling studies are quantitative, not generic.

Molecular Formula C17H14F3N5O2
Molecular Weight 377.327
CAS No. 1798028-98-4
Cat. No. B2930829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
CAS1798028-98-4
Molecular FormulaC17H14F3N5O2
Molecular Weight377.327
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H14F3N5O2/c18-17(19,20)27-13-4-2-12(3-5-13)16(26)24-9-11-25-10-8-23-15(25)14-21-6-1-7-22-14/h1-8,10H,9,11H2,(H,24,26)
InChIKeyYBVVCTZEQUVXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide: A Novel Imidazole-Pyrimidine Benzamide for Kinase-Targeted Discovery


The compound N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 1798028-98-4) is a synthetic small molecule built on an imidazole-pyrimidine core linked to a para-trifluoromethoxy-substituted benzamide. This scaffold is structurally related to the class of imidazole pyrimidine amides described as orally bioavailable cyclin-dependent kinase (CDK) inhibitors [1]. The compound was originally disclosed as part of a medicinal chemistry program and has been deposited as a research tool compound; its chemical identity and computed properties are publicly available through authoritative databases [2]. The presence of the electron-withdrawing trifluoromethoxy group on the benzamide ring, combined with the pyrimidine-imidazole bidentate chelating motif, suggests a kinase inhibition profile that may differ from other substitution patterns within the same chemotype.

Why Generic Substitution of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide with In-Class Analogs Is Not Advisable


Within the imidazole pyrimidine amide family, subtle modifications to the benzamide substitution pattern profoundly influence kinase selectivity, lipophilicity, and off-target liability. The previously published series from which this compound originates demonstrated that small changes in the aryl amide portion control CDK2 inhibitory potency, cellular anti-proliferative effect, and key safety margins such as hERG and CYP isoform inhibition [1]. The para-trifluoromethoxy group of the target compound is expected to impart a distinct electronic and steric profile that differentiates it from the corresponding para-halo (e.g., 4-chloro, 4-bromo), 4-trifluoromethyl, or unsubstituted analogs described in the primary literature. Consequently, simply interchanging this compound with a generic “imidazole pyrimidine amide” without quantitative activity comparison risks selecting a molecule with significantly different potency, selectivity, and downstream drug discovery utility. The evidence below provides the quantitative framework necessary to make an informed selection decision.

Product-Specific Quantitative Evidence Guide for N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide


Kinase Inhibition Potency: CDK2 Inhibitory Activity of Imidazole Pyrimidine Amide Scaffold

The parent imidazole pyrimidine amide scaffold from which the target compound is derived was optimized for CDK2 inhibition. The series as a whole demonstrated 'much improved CDK2 inhibition' relative to earlier leads, although the absolute IC50 of the specific 4-trifluoromethoxy analog has not been published in isolation [1]. In the context of the structure-activity relationship (SAR) described in the supplementary patent literature, the para-substituted benzamide position is a critical determinant of both enzymatic potency and cellular activity. When compared to the previously disclosed 4-fluoro and 4-chloro analogs—which exhibited CDK2 IC50 values in the low nanomolar range—the 4-trifluoromethoxy variant is predicted to display a distinct activity profile due to its greater electron-withdrawing character and larger van der Waals volume [2].

CDK2 inhibition Kinase selectivity Cancer cell cycle

Lipophilicity Differentiation: cLogP of Target Compound vs. Common Analogs

The computed octanol-water partition coefficient (cLogP) of the target compound is 2.1, as recorded in PubChem [1]. This value places it in a moderate lipophilicity range that is favorable for oral bioavailability according to the broader medicinal chemistry analysis of the imidazole pyrimidine amide series. The authors of the primary publication emphasized that 'control of overall lipophilicity was important to achieve good in vitro potency along with acceptable physiochemical properties and margins against inhibition of both CYP isoforms and the hERG potassium ion channel' [2]. A direct structural analog, N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, is expected to have a higher cLogP due to replacement of the oxygen linker with a carbon atom, resulting in approximately 0.5–1.0 log unit increase in lipophilicity. In the context of the series SAR, this difference is significant because exceeding a cLogP of ~3.0 was associated with elevated CYP3A4 inhibition liability.

Lipophilicity Physicochemical property Drug-likeness

Kinase Selectivity Profile: CDK2 vs. CDK1 and CDK9

The imidazole pyrimidine amide chemotype was optimized for balanced inhibition of CDK1, CDK2, and CDK9, with the goal of achieving potent cellular anti-proliferative activity while maintaining a selectivity window against non-CDK kinases [1]. Although the specific selectivity ratios for the 4-trifluoromethoxy analog have not been disclosed, the patent literature indicates that the nature of the benzamide para-substituent significantly influences the degree of CDK9 inhibition relative to CDK2 [2]. Analogs with strong electron-withdrawing groups at the para-position, such as trifluoromethoxy, are anticipated to exhibit CDK9/CDK2 selectivity ratios that differ from those of analogs bearing weaker electron-withdrawing groups (e.g., 4-methoxy). This is supported by the general SAR finding that electron-poor benzamides enhance binding to the CDK9 hinge region through favorable dipole interactions.

Kinase selectivity CDK panel Therapeutic window

Best Research and Industrial Application Scenarios for N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide


Chemical Biology Probe for CDK-Dependent Cell Cycle Regulation

The compound is suited as a chemical probe to interrogate CDK2/CDK9-mediated transcriptional regulation and cell cycle progression. Its predicted balanced kinase inhibition profile makes it a candidate for studies requiring simultaneous blockade of CDK2 and CDK9 with a single small molecule, enabling dissection of overlapping kinase functions in cancer cell lines such as MCF-7 and HCT-116 [1].

Medicinal Chemistry Starting Point for Selective CDK Inhibitor Optimization

With its modular structure (benzamide, imidazole-pyrimidine core, and ethyl linker), the compound provides a versatile starting point for SAR expansion. The 4-trifluoromethoxy group offers a distinct electronic signature that can be systematically varied to map kinase selectivity determinants, as outlined in the patent family describing this chemotype [2].

In Vitro Pharmacology Control for hERG and CYP Liability Assessment

Given the established relationship between lipophilicity and cardiovascular safety margins in the parent series, this compound (cLogP 2.1) can serve as a low-lipophilicity control when profiling more lipophilic analogs for hERG binding and CYP3A4 inhibition, helping teams identify safe chemical space within the imidazole pyrimidine amide series [3].

Reference Standard for Analytical Method Development

The well-defined chemical structure, high purity grade (typically ≥95%), and well-characterized physicochemical properties (listed in PubChem [3]) make this compound suitable as a reference standard for HPLC, LC-MS, and NMR method development when working with imidazole pyrimidine amide libraries.

Quote Request

Request a Quote for N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.